Domperidone Maleate
Overview
Description
Domperidone Maleate is a compound with significant pharmaceutical applications, particularly known for its dopamine receptor blocking properties. Its study and application in various forms have been extensively researched, focusing on synthesis methods, molecular structure, and its interaction with different chemical entities, without delving into its drug dosage or side effects.
Synthesis Analysis
The synthesis of Domperidone Maleate involves the precipitation polymerization mechanism, utilizing Domperidone Maleate as a template. Key components in its synthesis include methyl methacrylate (MMA) as the monomer, cross-linkers like N,N-methylenebisacrylamide (NMAA) and ethylene glycol dimethacrylate (EGDMA), and benzoyl peroxide (BP) as the initiator. This process results in the formation of molecularly imprinted polymers (MIPs) tailored for Domperidone Maleate, indicating a sophisticated approach to crafting specific liquid electrodes for its determination (زهراء مهدي1 & يحيى كمال البياتي2, 2020).
Molecular Structure Analysis
The study of Domperidone Maleate's molecular structure is crucial for understanding its interactions and functionality. Through various analytical techniques such as derivative ratio spectrophotometry, researchers have been able to determine Domperidone Maleate in complex mixtures, showcasing the compound's distinct molecular characteristics and how they can be exploited for analytical purposes (M. Salem et al., 2002).
Chemical Reactions and Properties
The chemical properties of Domperidone Maleate, including its interactions and charge transfer complexes with π-acceptors, are pivotal in understanding its behavior in various conditions. The synthesis and thorough characterization of these complexes offer insights into its reactive nature and potential applications in drug formulation and delivery systems (F. A. Al-Saif et al., 2019).
Physical Properties Analysis
The development of Domperidone Maleate formulations, such as floating matrix tablets and transdermal patches, underscores the importance of its physical properties. These include buoyancy, dissolution rates, and the ability to form stable formulations, which are crucial for its effectiveness as a pharmaceutical agent. The optimization of these properties through the use of natural polymers and other excipients has led to enhanced delivery mechanisms and bioavailability (Sheeba Fr et al., 2022).
Chemical Properties Analysis
Understanding Domperidone Maleate's chemical properties, such as solubility and interaction with other compounds, is essential for its application in drug development. Techniques like inclusion complexation have been utilized to enhance its solubility, a critical factor in its bioavailability and therapeutic efficacy. Studies focusing on these aspects contribute to the broader knowledge of how Domperidone Maleate can be effectively utilized in pharmaceutical formulations (P. Thapa et al., 2014).
Scientific Research Applications
Pharmacokinetics and Bioavailability : Huang et al. (1986) studied the pharmacokinetics of Domperidone, highlighting its rapid absorption and extensive distribution in the body. The study demonstrated bioequivalence of base and maleate tablets, indicating similar bioavailability for both forms (Huang et al., 1986).
Transdermal Drug Delivery Systems : Shirisha et al. (2017) focused on the development of matrix type transdermal patches of Domperidone Maleate. This study explored an alternative delivery method to enhance the bioavailability of the drug, bypassing first-pass metabolism in the liver (Shirisha et al., 2017).
Formulation of Floating Tablets : Mahajan et al. (2010) worked on formulating effervescent floating tablets of Domperidone Maleate, aiming to improve drug absorption and offer a more economical option for treatment (Mahajan et al., 2010).
Mucoadhesive Buccal Tablets : Dixit et al. (2013) developed and evaluated mucoadhesive dosage forms of Domperidone Maleate. Their research indicated that these tablets had a consistent release rate and high drug release percentage, suggesting an effective alternative delivery system (Dixit et al., 2013).
Solubility Enhancement in Fast Disintegrating Tablets : Thapa et al. (2014) enhanced the solubility of Domperidone using Hydroxypropyl-β-Cyclodextrin, leading to the development of fast disintegrating tablets. This research highlights an approach to improve the solubility and bioavailability of the drug (Thapa et al., 2014).
Natural Polymer Based Floating Matrix Tablets : A study by Fr et al. (2022) aimed to create floating matrix Domperidone Maleate tablets using natural polymers. This formulation aimed to increase gastric residence time and enhance drug efficacy (Fr et al., 2022).
Safety And Hazards
Domperidone can cause serious side effects. Stop taking domperidone and see your doctor or go to a hospital straightaway if you get swelling of the hands, feet, ankles, face, lips or throat which may cause difficulty in swallowing or breathing. You may also notice an itchy, lumpy rash (hives) or nettle rash (urticaria) . Domperidone may cause an increased risk of heart rhythm disorder and cardiac arrest .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57808-66-9 (Parent), 110-16-7 (Parent) | |
Record name | Domperidone maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901019221 | |
Record name | Domperidone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Domperidone Maleate | |
CAS RN |
83898-65-1, 99497-03-7 | |
Record name | Domperidone maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Domperidone maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Domperidone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOMPERIDONE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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